Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate
CAS No.: 2219409-02-4
Cat. No.: VC6870235
Molecular Formula: C10H8N2O3
Molecular Weight: 204.185
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2219409-02-4 |
|---|---|
| Molecular Formula | C10H8N2O3 |
| Molecular Weight | 204.185 |
| IUPAC Name | methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C10H8N2O3/c1-15-10(14)8-5-11-9-7(6-13)3-2-4-12(8)9/h2-6H,1H3 |
| Standard InChI Key | NSPWIFZPAZBVEF-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CN=C2N1C=CC=C2C=O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s scaffold consists of an imidazole ring fused to a pyridine ring, forming a bicyclic system. Key substituents include:
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Formyl group (–CHO) at the 8-position, enhancing electrophilic reactivity for nucleophilic additions or Schiff base formation.
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Methyl carboxylate ester (–COOCH₃) at the 3-position, offering sites for hydrolysis or transesterification.
The molecular geometry favors planar aromaticity, with slight distortion due to steric interactions between substituents. Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, highlighting significant polarity influenced by the electron-withdrawing formyl and ester groups .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈N₂O₃ |
| Molecular Weight | 204.185 g/mol |
| CAS Number | 2219409-02-4 |
| Predicted LogP | 1.2 (Moderate lipophilicity) |
| Hydrogen Bond Donors | 1 (Formyl proton) |
| Hydrogen Bond Acceptors | 4 (Carbonyl, ester, pyridine) |
Synthetic Methodologies
General Synthesis Strategies
Synthesis typically involves multi-step sequences starting from substituted pyridines or imidazoles. A common route includes:
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Condensation: 2-Aminopyridine reacts with α-keto esters or haloketones to form the imidazo[1,2-a]pyridine core.
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Functionalization: Late-stage introduction of the formyl group via Vilsmeier-Haack formylation or oxidation of methyl groups.
Recent advances emphasize transition metal-catalyzed cyclizations, such as palladium-mediated C–H activation, which improve regioselectivity and yields .
Optimized Protocol (Hypothetical)
While no explicit procedure for Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate is reported, analogous syntheses suggest:
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Step 1: Ethyl 3-oxobutanoate and 2-aminopyridine undergo cyclocondensation in 1,2-dimethoxyethane at 90°C for 6 hours to form the imidazo core .
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Step 2: Selective formylation at the 8-position using POCl₃/DMF (Vilsmeier reagent) at 0–5°C.
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Step 3: Esterification with methanol under acidic conditions.
Predicted yield: 40–60% after purification via silica chromatography .
Biological Activities and Mechanisms
Anticancer Activity
Analogous compounds inhibit topoisomerase II and tubulin polymerization. Molecular docking studies suggest the formyl group binds to the ATP pocket of kinases, though experimental validation is pending.
Drug Metabolism Considerations
The methyl ester improves metabolic stability compared to carboxylic acids. Cytochrome P450 (CYP3A4) interactions are hypothesized, necessitating ADME studies.
Structural Analogues and Comparative Analysis
Table 2: Key Analogues and Properties
The bromo analogue’s antiviral efficacy underscores the impact of halogen substitution, while the carboxylic acid derivative serves as a prodrug precursor .
Future Research Directions
Target Identification
High-throughput screening against kinase libraries (e.g., EGFR, VEGFR) could elucidate mechanistic pathways.
Synthetic Optimization
Developing flow chemistry protocols may enhance scalability and reduce reaction times from hours to minutes.
Toxicology Profiling
Acute toxicity studies in rodent models are critical to establishing safety margins before preclinical trials.
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